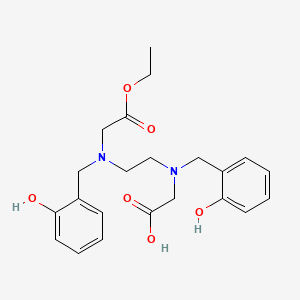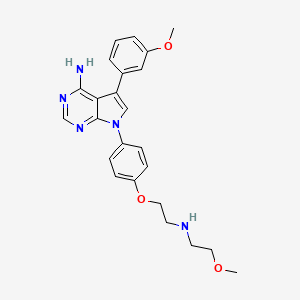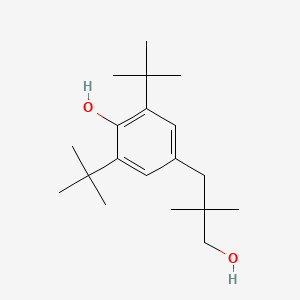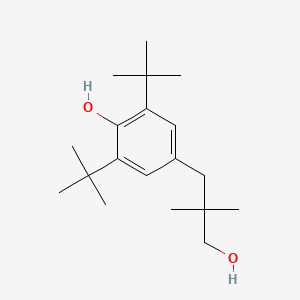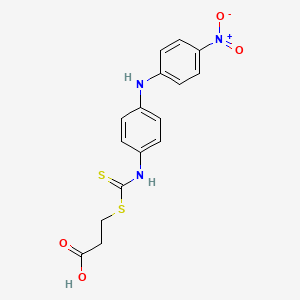
Catalpol
Descripción general
Descripción
Catalpol is an iridoid glucoside, a class of monoterpenes with a glucose molecule attached . It was first isolated in 1962 from plants in the genus Catalpa and later found in larger quantities in several plants in the genus Rehmannia .
Synthesis Analysis
The biosynthetic pathway of this compound involves several enzymes including aldehyde dehydrogenase (ALD), flavanone 3-dioxygenase/hydoxylase (F3D), 2-hydroxyisoflavanone dehydratase (2FHD), deacetoxycephalosporin-C hydroxylase (DCH), uroporphyrinogen decarboxylase/UDP-glucuronic acid decarboxylase (UPD/UGD), and squalene monooxygenase (SQM) .
Molecular Structure Analysis
This compound’s molecular formula is C15H22O10 . It has a complex structure with multiple hydroxyl groups . The primary hydroxyl chemical reactivity at the C10-position is higher than that at the C6′-position .
Chemical Reactions Analysis
This compound’s chemical reactivity is influenced by the presence of two primary hydroxyl groups. The chemical reactivity of these primary hydroxyl groups has very little difference, making it important to control the selectivity of hydroxyl groups under certain conditions .
Physical And Chemical Properties Analysis
This compound is easily destroyed in an acidic environment and is relatively stable in alkaline conditions . Its molecular weight is 362.3 g/mol .
Aplicaciones Científicas De Investigación
Diabetes Mellitus y sus Complicaciones
Catalpol, aislado de Rehmannia glutinosa, se ha investigado por sus efectos contra la diabetes mellitus y sus complicaciones . Promueve la actividad de IRS-1/PI3K/AKT/GLUT2 y suprime la expresión de fosfoenolpiruvato carboxiquinasa (PEPCK) y glucosa 6-fosfatasa (G6Pase) en el hígado . También induce la miogénesis al aumentar la expresión de MyoD/MyoG/MHC y mejora la función mitocondrial a través de la señalización AMPK/PGC-1α/PPAR-γ y TFAM en los músculos esqueléticos .
Efectos Antiinflamatorios
Se ha demostrado que this compound tiene efectos antiinflamatorios en una variedad de enfermedades, como enfermedades neurológicas, aterosclerosis, enfermedades renales, enfermedades respiratorias, enfermedades digestivas, enfermedades óseas y articulares, enfermedades oculares y periodontitis .
Propiedades antioxidantes
This compound ejerce propiedades antioxidantes mediante el aumento de la actividad de la superóxido dismutasa (sod), la catalasa (cat) y la glutatión peroxidasa (gsh-px) en el páncreas y el hígado .
Neuroprotección
Se ha demostrado que this compound tiene propiedades antioxidantes, antiinflamatorias, antiapoptóticas y otras neuroprotectoras y juega un papel en la neuroprotección contra lesiones hipóxicas/isquémicas, enfermedad de Alzheimer (EA) y enfermedad de Parkinson (EP) en modelos tanto in vivo como in vitro .
Protección cardiovascular
This compound exhibe un efecto cardioprotector a través de la vía apelin/APJ y ROS/NF-κB/Neat1 .
Propiedades anticancerígenas
This compound ha demostrado una reducción significativa en la proliferación celular y un aumento de la apoptosis en diferentes condiciones de cáncer .
Hepatoprotección
This compound se ha estudiado por sus efectos hepatoprotectores .
Tratamiento para la aterosclerosis
El tratamiento con this compound podría reducir la expresión del cuerpo inflamatorio inducido por LPS NLRP3 y luego inhibir los niveles de ARNm y proteína de citocinas proinflamatorias como IL-1 β, pro-IL-1 β, TNF-α e IL-32, mejorando así la respuesta inflamatoria en las células THP-1 .
Mecanismo De Acción
Catalpol, an iridoid glucoside, is primarily obtained from the root of Rehmannia glutinosa and has been extensively studied for its biological properties .
Target of Action
This compound’s primary targets include the vascular endothelial growth factor receptor 2 (KDR, VEGFR-2) , silent information regulator factor 2-related enzyme 1 (SIRT1) , and adenosine 5’-monophosphate (AMP)-activated protein kinase (AMPK) . These targets play crucial roles in various biological processes, including angiogenesis, inflammation regulation, and energy homeostasis .
Mode of Action
This compound interacts with its targets to induce various changes. For instance, it promotes angiogenesis and facilitates the proliferation and differentiation of neural stem cells via the VEGF-A/KDR pathway . It also ameliorates atherosclerosis by modulating the AGE/RAGE/NF-κB and TGF-β/smad2/3 pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It promotes IRS-1/PI3K/AKT/GLUT2 activity and suppresses Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose 6-phosphatase (G6Pase) expression in the liver . It also induces myogenesis by increasing MyoD/MyoG/MHC expression and improves mitochondria function through the AMPK/PGC-1α/PPAR-γ and TFAM signaling in skeletal muscles .
Pharmacokinetics
This compound is rapidly absorbed by Sprague‒Dawley (SD) rats, with a median Tmax of 0.75 h and an arithmetic mean half-life (t1/2) of the total radioactivity of approximately 1.52 h in plasma . This suggests that this compound has good oral bioavailability but requires multiple dosing in a day to achieve steady-state plasma concentration .
Result of Action
This compound exhibits anti-diabetic, cardiovascular protective, neuroprotective, anticancer, hepatoprotective, anti-inflammatory, and anti-oxidant effects . It reduces cell proliferation and increases apoptosis in different cancer conditions . It also demonstrates significant protective effects against hyperglycemia-induced kidney injury .
Action Environment
For instance, in high glucose conditions, this compound stimulates the proliferation and differentiation of osteoblast cells .
Safety and Hazards
When handling catalpol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Catalpol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound promotes the activity of insulin receptor substrate-1 (IRS-1), phosphoinositide 3-kinase (PI3K), and protein kinase B (AKT), enhancing glucose uptake in cells . Additionally, this compound suppresses the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) in the liver, which are key enzymes in gluconeogenesis . These interactions highlight this compound’s role in regulating glucose metabolism and its potential therapeutic applications in diabetes management.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to reduce cell proliferation and induce apoptosis in cancer cells, demonstrating its potential as an anti-cancer agent . This compound also influences cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and metabolism . Furthermore, this compound enhances mitochondrial biogenesis and function, thereby improving cellular energy metabolism . These cellular effects underscore this compound’s therapeutic potential in treating metabolic disorders and cancer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the IRS-1/PI3K/AKT pathway, promoting glucose uptake and insulin sensitivity . This compound also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing inflammation and oxidative stress . Additionally, this compound modulates the expression of genes involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and mitochondrial transcription factor A (TFAM), enhancing mitochondrial function . These molecular mechanisms highlight this compound’s multifaceted role in cellular regulation and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal conditions but degrades rapidly at high temperatures and in acidic environments . Long-term studies have shown that this compound maintains its beneficial effects on glucose metabolism and mitochondrial function over extended periods . Its stability and efficacy may decrease under adverse conditions, highlighting the importance of proper storage and handling in laboratory and clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In diabetic animal models, this compound has been shown to improve renal function and reduce blood glucose levels at doses ranging from 2.5 to 200 mg/kg . At higher doses, this compound may exhibit toxic effects, such as liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It promotes the activity of the IRS-1/PI3K/AKT pathway, enhancing glucose uptake and utilization . This compound also suppresses gluconeogenesis by inhibiting the expression of PEPCK and G6Pase in the liver . Additionally, this compound enhances mitochondrial biogenesis and function through the activation of the AMPK/PGC-1α/TFAM pathway . These metabolic pathways highlight this compound’s potential in regulating glucose homeostasis and energy metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, indicating its potential for treating neurological disorders . This compound is also distributed to various tissues, including the liver, kidneys, and muscles, where it exerts its biological effects . The transport and distribution of this compound are facilitated by specific transporters and binding proteins, ensuring its effective delivery to target tissues.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it enhances mitochondrial biogenesis and function . This compound’s localization to these organelles is facilitated by specific targeting signals and post-translational modifications, ensuring its effective action within cells . This subcellular localization underscores the importance of this compound’s precise targeting for its therapeutic effects.
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5-,6-,7-,8+,9-,10+,11-,12+,13+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDWRKICQLTVDL-PZYDOOQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178850 | |
| Record name | Catalpol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2415-24-9 | |
| Record name | Catalpol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2415-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Catalpol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002415249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catalpol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1aS-(1aα,1bβ,2β,5aβ,6β,6aα)]-1a,1b,2,5a,6,6a-hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does catalpol exert its neuroprotective effects?
A: this compound demonstrates neuroprotective activity through multiple mechanisms. Research suggests it can upregulate cerebral dopamine neurotrophic factor (CDNF) expression in damaged dopaminergic glial cells, potentially mitigating neuronal damage. [] Additionally, this compound promotes axon growth and synaptogenesis in the peri-infarct cortex following stroke, contributing to neurorepair. [] It also enhances neurogenesis and supports the survival of newborn neurons by activating brain-derived neurotrophic factor (BDNF). [, ]
Q2: What is the role of this compound in mitigating oxidative stress?
A: this compound exhibits potent antioxidant effects. Studies reveal its ability to reduce peroxynitrite formation, a key mediator of oxidative and nitrative stress, thereby protecting against myocardial ischemia/reperfusion injury. [] In models of diabetic nephropathy, this compound stabilizes podocyte cytoskeleton and enhances autophagy, potentially mitigating oxidative stress-induced damage. [] Furthermore, this compound activates SIRT1, a protein deacetylase linked to longevity and stress resistance, contributing to its antioxidant properties. []
Q3: How does this compound impact inflammatory pathways?
A: this compound exhibits anti-inflammatory properties through various mechanisms. It has been shown to suppress the TLR4-mediated NF-κB pathway in LPS-stimulated microglia, reducing inflammatory responses. [] In a rat model of corneal neovascularization, this compound attenuated inflammation by reducing VEGF and TNF-α expression while increasing PEDF and phosphorylated-NF-κB p65 levels. [] Furthermore, this compound ameliorates psoriasis-like phenotypes by suppressing NF-κB and MAPKs signaling pathways, potentially via SIRT1 activation. []
Q4: Does this compound interact with microRNAs to exert its effects?
A: Emerging evidence suggests that this compound can modulate microRNA expression, contributing to its therapeutic effects. In colorectal cancer cells, this compound was found to induce miR-34a, which in turn suppressed autophagy and malignancy by regulating SIRT1. [] Furthermore, in human HCT116 colorectal cancer cells, this compound promoted apoptosis by upregulating miR-200 expression, leading to the downregulation of the PI3K-Akt signaling pathway. []
Q5: What is the bioavailability of this compound?
A: Following oral administration in rats, this compound exhibits a bioavailability of 66.7%. []
Q6: How is this compound metabolized in the body?
A: Research using ultra-high performance liquid chromatography coupled with mass spectrometry has identified 29 metabolites of this compound in rat plasma, urine, and feces. The primary metabolic pathways include deglycosylation, hydroxylation, hydrogenation, dehydrogenation, oxidation, glucuronidation, and conjugation with glycine and cysteine. []
Q7: What is known about the safety profile of this compound?
A7: While this compound generally appears safe in preclinical studies, more research is needed to establish its long-term safety profile in humans.
Q8: What are the potential therapeutic applications of this compound?
A8: Preclinical evidence suggests that this compound holds promise for treating various conditions, including:
- Neurodegenerative Diseases: this compound's neuroprotective and neurotrophic properties make it a potential candidate for Alzheimer's disease, Parkinson's disease, and stroke. [, , , , ]
- Metabolic Disorders: this compound exhibits hypoglycemic effects in diabetic models, potentially by increasing skeletal muscle mitochondrial biogenesis. [, , ]
- Inflammatory Diseases: Its anti-inflammatory properties suggest potential in managing conditions like psoriasis, corneal neovascularization, and asthma. [, , , ]
- Cancer: this compound demonstrates anti-cancer effects in vitro, particularly in colorectal and gastric cancer models. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1668521.png)
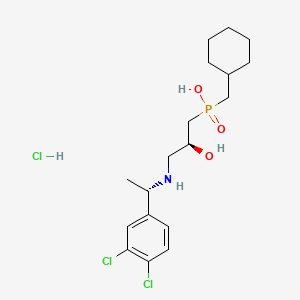

![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)
![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)
![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)
![3-[(2R)-2-[(2R,3R,4R,5S)-5-ethoxy-4-hydroxy-3-methoxyoxolan-2-yl]-2-methoxyethyl]-1-methyl-1-nitrosourea](/img/structure/B1668533.png)
